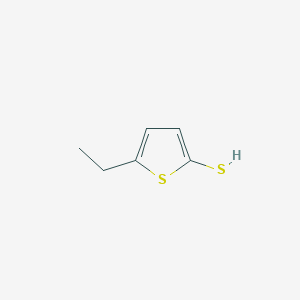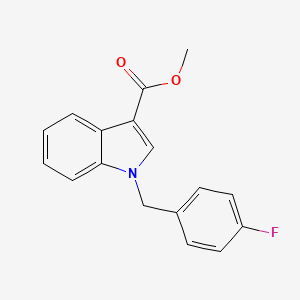
methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is intended for research and forensic applications .
Synthesis Analysis
The compound was synthesized by nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene .Molecular Structure Analysis
The molecular formula of the compound is C16H13FN2O2 . The structure of the molecule is composed of two planar segments connected at a bond angle of 110.90 (8)° at C6 . The indazole ring is nearly coplanar with the ester moiety, suggesting that the ester moiety is conjugated with the aromatic ring .Chemical Reactions Analysis
The compound is an intermediate compound of synthetic cannabinoids, a class of compounds with a high potential for abuse as psychoactive substances .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.3 g/mol . It is soluble in DMF and DMSO . The compound has a λmax of 297, 207 nm .科学的研究の応用
Chemical and Pharmacological Identification
A study by Qian et al. (2015) identified various cannabimimetic indazole and indole derivatives, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBINACA), using techniques like liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These compounds showed a high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).
Metabolism and Disposition Studies
Takayama et al. (2014) investigated the metabolism of several new illicit drugs, including AB-FUBINACA, by human liver microsomes. This study utilized advanced chromatography and mass spectrometry methods to understand the metabolic pathways of these compounds (Takayama et al., 2014).
Photophysical and Fluorescence Studies
Research by Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids, exploring their photophysical properties. They found that these compounds, including methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate, showed promising fluorescence quantum yields and solvent sensitivity, indicating potential use as fluorescent probes (Pereira et al., 2010).
Synthesis and Anticancer Potential
A study by Penthala et al. (2011) focused on the synthesis of N-benzyl aplysinopsin analogs, including (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one. These compounds were evaluated for their cytotoxicity against various human tumor cell lines, showing promising results for potential antitumor agents (Penthala et al., 2011).
Analysis of Enantiomers as CB1/CB2 Receptor Agonists
Doi et al. (2017) synthesized both enantiomers of carboxamide-type synthetic cannabinoids, including AB-FUBINACA, to evaluate their activities as CB1/CB2 receptor agonists. The study revealed significant findings about the pharmacological properties of these cannabinoids, which are essential for forensic cases (Doi et al., 2017).
作用機序
Target of Action
The compound “methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate” is structurally classified as a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .
Mode of Action
Synthetic cannabinoids, like “methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate”, act on the same cell receptors as the natural cannabinoids found in the cannabis plant, known as endocannabinoids . .
Biochemical Pathways
Synthetic cannabinoids generally affect the cannabinoid receptors cb1 and cb2, which are part of the endocannabinoid system .
Safety and Hazards
将来の方向性
The compound is structurally similar to known synthetic cannabinoids and is used as an analytical reference standard . It has potential for abuse as a psychoactive substance . Therefore, there is a need for additional studies on the toxicokinetic properties of this compound to improve the methods for detecting and quantifying these drugs and to determine the best exposure markers in various biological matrices .
特性
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXRMLRZBRPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

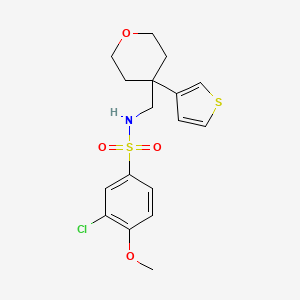
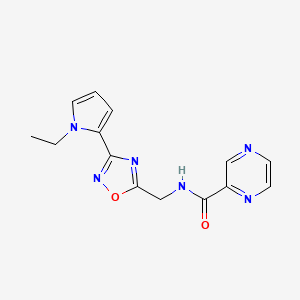
![Isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2705980.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

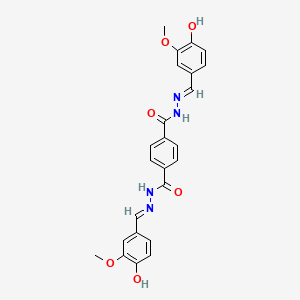

![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide](/img/structure/B2705995.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)
